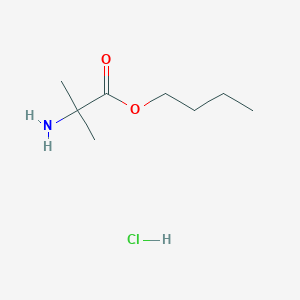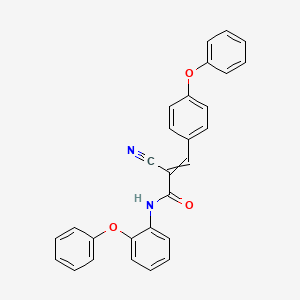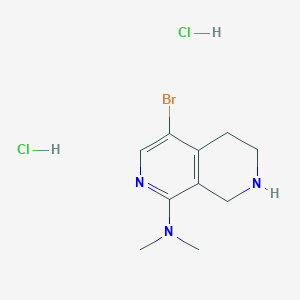
Butyl 2-amino-2-methylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butyl 2-amino-2-methylpropanoate hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Butyl 2-amino-2-methylpropanoate hydrochloride” is represented by the formula C8H18ClNO2 . The InChI Key for this compound is YZKDXIFGPWUKTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyl 2-amino-2-methylpropanoate hydrochloride” include a molecular weight of 195.69 . It is soluble in water . The compound has a high GI absorption and is BBB permeant .Applications De Recherche Scientifique
Synthesis and Immunosuppressive Activity
A study by Kiuchi et al. (2000) explored the synthesis of 2-substituted 2-aminopropane-1,3-diols, including compounds similar to Butyl 2-amino-2-methylpropanoate hydrochloride, and evaluated their immunosuppressive effects. These compounds showed potential for use in organ transplantation due to their lymphocyte-decreasing and skin allograft effects in rats (Kiuchi et al., 2000).
Antimycobacterial Properties
Tengler et al. (2013) synthesized a series of compounds, including structures related to Butyl 2-amino-2-methylpropanoate hydrochloride, and assessed their antimycobacterial properties. The study found that certain derivatives exhibited higher activity against mycobacterial species than standard treatments, suggesting potential applications in treating mycobacterial infections (Tengler et al., 2013).
Calcium Antagonist Properties
Research by Piascik et al. (1979) investigated compounds structurally similar to Butyl 2-amino-2-methylpropanoate hydrochloride for their potential as calcium antagonists. These compounds showed effectiveness in relaxing potassium-contracted strips of bovine coronary vessels and increasing coronary flow in rabbit hearts, indicating their potential in treating ischemic heart diseases (Piascik et al., 1979).
Potential Antiepileptic Activity
A study by Marona et al. (1998) synthesized aminoisopropanoloxy derivatives of 2-xanthone, which are structurally related to Butyl 2-amino-2-methylpropanoate hydrochloride, and evaluated their anticonvulsant properties. This research suggests potential applications in the treatment of epilepsy (Marona et al., 1998).
Schiff Base Organotin(IV) Complexes as Anticancer Drugs
Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes, which include structures similar to Butyl 2-amino-2-methylpropanoate hydrochloride, for their cytotoxicity against various human tumor cell lines. These compounds exhibited considerable cytotoxicity, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).
Photopolymerization Applications
Research by Guillaneuf et al. (2010) on alkoxyamines, including structures related to Butyl 2-amino-2-methylpropanoate hydrochloride, explored their use in photopolymerization processes. This study indicates potential applications in material sciences and industrial polymer production (Guillaneuf et al., 2010).
Mécanisme D'action
Safety and Hazards
“Butyl 2-amino-2-methylpropanoate hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
butyl 2-amino-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-6-11-7(10)8(2,3)9;/h4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTILFDKLMAGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-amino-2-methylpropanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)


![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)
![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)